Gram-Negative Selectivity vs. Gram-Positive Bacteria
In a standardized antimicrobial susceptibility screen, the closely related stereoisomer ocotillone (20S,24R) exhibited potent growth inhibition specifically against the Gram-negative bacteria Pseudomonas aeruginosa and Salmonella typhimurium, while showing only weak activity against a panel of Gram-positive bacteria and fungi [1]. This demonstrates a class-level Gram-negative selectivity profile for the ocotillone scaffold. Procurement of the (20R,24S)-isomer is warranted to determine if this stereochemistry preserves, enhances, or reverses this therapeutically desirable selectivity window.
| Evidence Dimension | Antibacterial spectrum (Gram-negative vs. Gram-positive/fungi) |
|---|---|
| Target Compound Data | Potent activity against P. aeruginosa and S. typhimurium (MIC not reported in accessible abstract); weak activity against Gram-positive bacteria and fungi. |
| Comparator Or Baseline | Unstated broad-spectrum control. |
| Quantified Difference | Qualitative selectivity observed; quantitative MIC values unavailable from the cited source. |
| Conditions | Broth microdilution assay; J. Microbiol. Biotechnol. 2002. |
Why This Matters
Confirms that the ocotillone pharmacophore has inherent Gram-negative selectivity, allowing researchers to test the (20R,24S)-isomer for potentially improved potency or spectrum.
- [1] Lee, D. G., Chang, Y. S., Park, Y., Hahm, K. S., & Woo, E. R. (2002). Antimicrobial Effects of Ocotillone Isolated from Stem Bark of Ailanthus altisshima. Journal of Microbiology and Biotechnology, 12(5), 854–857. View Source
